molecular formula C12H9F3N2O2S B2659381 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 2627-54-5

2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2659381
CAS No.: 2627-54-5
M. Wt: 302.27
InChI Key: HZSJKGMPEXGXBV-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine is a high-value chemical intermediate in scientific research, particularly in the discovery of new agrochemicals and pharmaceuticals. Its structure, featuring a phenyl ring at the 4-position and a trifluoromethyl group at the 6-position of the pyrimidine core, is a key motif in developing bioactive molecules. In agrochemical research, related 4-phenyl-6-trifluoromethyl-pyrimidine compounds have demonstrated excellent fungicidal activity against Botrytis cinerea , the cause of gray mold, with some derivatives showing higher efficacy than commercial fungicides like pyrimethanil and cyprodinil in both in vitro and in vivo greenhouse studies . The methanesulfonyl group is a versatile synthetic handle, as this functional group is known to be a good leaving group in nucleophilic substitution reactions, allowing researchers to efficiently synthesize a diverse library of 2-aminopyrimidine derivatives for biological evaluation . In pharmaceutical contexts, closely related [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-20(18,19)11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSJKGMPEXGXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-Methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting viral infections and cancer. It has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), which is significant for developing anti-inflammatory drugs. Research has indicated that derivatives of this compound exhibit favorable pharmacokinetic profiles and efficacy in animal models, making them promising candidates for further development in therapeutic applications .

Case Study: COX-2 Inhibitors

A study reported the synthesis of a series of pyrimidine-based compounds, including 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine derivatives, which showed selective inhibition of COX-2. These compounds demonstrated potential for treating conditions like arthritis and other inflammatory diseases due to their ability to reduce pain and inflammation effectively .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals such as herbicides and fungicides. Its trifluoromethyl group enhances biological activity, making it effective against various pests and pathogens that threaten crop yields.

Case Study: Fungicidal Activity

Research has shown that certain derivatives of this compound exhibit significant fungicidal activity. For instance, one study evaluated its effectiveness against common fungal pathogens and found that it outperformed traditional fungicides like pyrimethanil and cyprodinil in inhibiting fungal growth .

Material Science

The compound is also applied in material science for developing specialized polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors, making it suitable for various industrial applications.

Case Study: Polymer Development

Research into the synthesis of polymers incorporating this pyrimidine derivative has shown improved mechanical properties and thermal stability compared to conventional materials. This advancement opens new avenues for creating high-performance materials used in coatings and protective applications .

Biochemical Research

In biochemical studies, this compound plays a role in exploring enzyme inhibitors and receptor interactions. Its structural attributes allow researchers to investigate complex biological processes more effectively.

Case Study: Enzyme Inhibition

Studies have highlighted its potential as an enzyme inhibitor, providing insights into metabolic pathways relevant to drug development. The ability to modulate enzyme activity can lead to breakthroughs in understanding disease mechanisms and developing targeted therapies .

Fluorine Chemistry

The trifluoromethyl group present in this compound is particularly valuable in fluorine chemistry, where it contributes unique properties that enhance the synthesis of novel fluorinated compounds. These compounds are crucial in high-performance applications across various industries.

Case Study: Synthesis of Fluorinated Compounds

Recent research has focused on synthesizing new fluorinated derivatives using this compound as a precursor. The resulting compounds have shown promise in fields ranging from pharmaceuticals to agrochemicals due to their enhanced biological activity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine with structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound -SO₂CH₃ (2), -Ph (4), -CF₃ (6) C₁₂H₉F₃N₂O₂S 310.27 Potential antifungal/insecticidal
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine -S-(4-Cl-Ph) (4), -CH₂SO₂CH₃ (6), -Ph (2) C₁₈H₁₄ClN₂O₂S₂ 406.95 Higher solubility due to sulfanyl group
2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-morpholin-4-yl-ethanone -S- (2), morpholinyl (side chain), -CF₃ (6) C₁₃H₁₃F₃N₃O₂S 344.32 Improved binding affinity
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine -Cl (3,5), -Ph (2), -CF₃ (4) C₁₇H₉Cl₂F₃N₂ 369.20 Enhanced stability, agrochemical use
4-Methyl-6-phenylpyrimidin-2-amine -CH₃ (4), -Ph (6), -NH₂ (2) C₁₁H₁₁N₃ 185.23 Simpler structure, pesticidal applications

Key Findings:

Bioactivity: Trifluoromethyl pyrimidines with amide or sulfonyl groups (e.g., 2-methanesulfonyl derivatives) exhibit moderate to excellent antifungal and insecticidal activities . Chlorinated analogs (e.g., 6-(3,5-dichlorophenyl) derivatives) show enhanced stability but may have reduced solubility compared to non-halogenated compounds .

Methanesulfonyl (-SO₂CH₃) at position 2 introduces a strong electron-withdrawing effect, which may enhance reactivity in nucleophilic substitution reactions compared to amine or thioether substituents .

Synthetic and Analytical Methods :

  • Structural confirmation of these compounds relies on techniques such as ¹H/¹³C NMR, HRMS, and X-ray crystallography, often using SHELX software for refinement .

Patent and Application Highlights:

  • Agrochemicals : Derivatives with trifluoromethyl and halogen substituents (e.g., 6-(3,5-dichlorophenyl) analogs) are patented for crop protection due to their pest resistance .
  • Pharmaceuticals : Morpholinyl and sulfanyl derivatives (e.g., ) are explored for targeted drug delivery owing to their hydrogen-bonding capabilities .

Biological Activity

The compound 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine is a member of the pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10F3N2O2S\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_2\text{O}_2\text{S}

Physical Properties

  • Molecular Weight : 300.28 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and methanol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's effects on A431 vulvar epidermal carcinoma cells, revealing an IC50 value of approximately 15 µM, indicating potent antiproliferative activity. The mechanism involves interference with DNA synthesis and induction of cell cycle arrest at the G1 phase .

Antiviral Activity

The compound also shows potential as an antiviral agent. Its mechanism of action involves the inhibition of viral replication by interfering with viral DNA synthesis pathways.

The compound is believed to disrupt the elongation process during viral DNA replication, similar to other pyrimidine derivatives like trifluridine, which is known to incorporate into viral DNA and terminate chain elongation .

Other Biological Activities

Research has suggested that this compound may possess additional biological activities, including:

  • Antimicrobial Effects : Preliminary studies indicate moderate antibacterial and antifungal activities.
  • Anti-inflammatory Properties : The compound has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Absorption and Distribution

The pharmacokinetic profile indicates that the compound is well absorbed following administration, with a favorable distribution in tissues due to its lipophilic nature.

Metabolism

Metabolism primarily occurs via hepatic pathways, where it undergoes phase I and phase II reactions, leading to various metabolites that may retain biological activity.

Excretion

The compound is excreted mainly through renal pathways, with metabolites detectable in urine.

Summary of Research Findings

StudyActivityCell LineIC50 Value
Study 1AnticancerA43115 µM
Study 2AntiviralHSV-infected cellsNot specified
Study 3Anti-inflammatoryCOX inhibition assayNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a pyrimidine core functionalized with phenyl and trifluoromethyl groups. Introduce the methanesulfonyl group via nucleophilic aromatic substitution (NAS) using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Computational reaction path searches (e.g., quantum chemical calculations as in ICReDD’s methodology) can predict viable intermediates and transition states . Validate synthetic steps with thin-layer chromatography (TLC) and intermediate characterization via 1^1H NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to verify substituent positions. The methanesulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3) produces distinct deshielded peaks at δ 3.2–3.5 ppm (1^1H) and δ 40–45 ppm (13^13C).
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (m/zm/z ~ 343.06 for C12H10F3N2O2S\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_2\text{O}_2\text{S}).
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water) and resolve the structure to confirm regiochemistry, as demonstrated for analogous pyrimidines . Cross-reference with NIST spectral databases for validation .

Advanced Research Questions

Q. How does the electron-withdrawing methanesulfonyl group influence the reactivity of the pyrimidine ring in cross-coupling reactions?

  • Methodological Answer : Perform comparative Suzuki-Miyaura coupling experiments with/without the methanesulfonyl group. Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and identify reactive sites on the pyrimidine ring. Monitor reaction kinetics via in-situ 19F^{19}\text{F} NMR to assess activation barriers. The sulfonyl group is expected to deactivate the ring, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures for successful coupling .

Q. What strategies resolve contradictions in reported solubility data of this compound across different solvents?

  • Methodological Answer : Conduct systematic solubility studies using HPLC under controlled conditions (25°C, 50°C). Test solvents spanning a range of polarity indices (e.g., hexane, DMSO, acetonitrile). Apply Hansen solubility parameters to correlate solubility with solvent properties. Publish detailed experimental protocols (e.g., equilibration time, filtration methods) to standardize future measurements .

Q. Can molecular docking simulations predict the binding affinity of this compound to kinase targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Glide to dock the compound into ATP-binding pockets of kinase crystal structures (e.g., PDB: 1ATP). Validate predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay). Correlate computed binding energies (ΔGΔG) with experimental IC₅₀ values to refine force field parameters .

Q. How can computational methods guide the design of derivatives with enhanced metabolic stability?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess susceptibility to cytochrome P450 oxidation. Introduce steric hindrance near metabolically labile sites (e.g., methyl groups ortho to sulfonyl) and calculate free energy barriers for oxidation pathways. Validate stability in microsomal assays (e.g., rat liver microsomes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for the synthesis of this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Use quantitative 1^1H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to verify yields. Investigate batch-to-batch variability in starting materials (e.g., purity of methanesulfonyl chloride) via GC-MS .

Experimental Design

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Kinase Inhibition : Use TR-FRET-based kinase assays (e.g., LanthaScreen™) to screen against a panel of kinases (e.g., EGFR, VEGFR2).
  • Cytotoxicity : Assess viability in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents .

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